molecular formula C22H36N4O7S B12829989 Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine

Boc-Na-methyl-Nw-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine

Cat. No.: B12829989
M. Wt: 500.6 g/mol
InChI Key: CCQFOFXVPZPGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Arg(Mtr)-OH: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group, a methyl group (Me), and a 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with arginine or its derivatives.

    Protection of Functional Groups: The amino group of arginine is protected with a Boc group to prevent side reactions.

    Methylation: The guanidino group of arginine is methylated to form N-methyl-arginine.

    Mtr Protection: The Mtr group is introduced to protect the side chain of arginine.

    Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Boc and Mtr groups can be removed under acidic conditions to yield the free amino acid.

    Substitution Reactions: The compound can undergo substitution reactions at the protected guanidino group.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection.

    Methylation Reagents: Methyl iodide or dimethyl sulfate can be used for methylation.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Major Products: The major products formed from these reactions include deprotected arginine, methylated derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry:

  • Used in peptide synthesis as a protected arginine derivative.
  • Serves as a building block for the synthesis of complex peptides and proteins.

Biology:

  • Studied for its role in enzyme-substrate interactions.
  • Used in the study of protein-protein interactions.

Medicine:

  • Investigated for its potential therapeutic applications in treating diseases related to arginine metabolism.
  • Used in drug development as a precursor for bioactive peptides.

Industry:

  • Employed in the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Boc-N-Me-Arg(Mtr)-OH involves its role as a protected amino acid derivative. The Boc and Mtr groups protect the functional groups of arginine during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected to yield the free amino acid, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

    Boc-Arg(Mtr)-OH: Similar structure but without the methyl group.

    Fmoc-Arg(Mtr)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.

    Cbz-Arg(Mtr)-OH: Uses a benzyloxycarbonyl (Cbz) group instead of Boc.

Uniqueness:

  • The presence of the methyl group in Boc-N-Me-Arg(Mtr)-OH provides unique steric and electronic properties.
  • The combination of Boc and Mtr groups offers specific protection strategies during peptide synthesis.

Properties

IUPAC Name

5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O7S/c1-13-12-17(32-8)14(2)15(3)18(13)34(30,31)25-20(23)24-11-9-10-16(19(27)28)26(7)21(29)33-22(4,5)6/h12,16H,9-11H2,1-8H3,(H,27,28)(H3,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFOFXVPZPGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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